molecular formula C7H7ClN2O B13009237 2-Chloro-3-methylisonicotinamide

2-Chloro-3-methylisonicotinamide

Cat. No.: B13009237
M. Wt: 170.59 g/mol
InChI Key: ADQIRGALZLZYBE-UHFFFAOYSA-N
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Description

2-Chloro-3-methylisonicotinamide is a chemical compound with the molecular formula C7H7ClN2O and a molecular weight of 170.60 g/mol . It is a derivative of isonicotinamide, where a chlorine atom is substituted at the second position and a methyl group at the third position of the pyridine ring. This compound is primarily used in research and development within the pharmaceutical and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-methylisonicotinamide typically involves the chlorination of 3-methylisonicotinamide. One common method includes the reaction of 3-methylisonicotinamide with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

3-Methylisonicotinamide+SOCl2This compound+SO2+HCl\text{3-Methylisonicotinamide} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-Methylisonicotinamide+SOCl2​→this compound+SO2​+HCl

The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methylisonicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-3-methylisonicotinamide .

Scientific Research Applications

2-Chloro-3-methylisonicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-3-methylisonicotinamide is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. For instance, its antibacterial activity may involve the inhibition of bacterial enzymes or interference with cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroisonicotinamide
  • 3-Methylisonicotinamide
  • 2-Chloro-4-methylisonicotinamide

Comparison

Compared to its analogs, 2-Chloro-3-methylisonicotinamide is unique due to the specific positioning of the chlorine and methyl groups on the pyridine ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

2-chloro-3-methylpyridine-4-carboxamide

InChI

InChI=1S/C7H7ClN2O/c1-4-5(7(9)11)2-3-10-6(4)8/h2-3H,1H3,(H2,9,11)

InChI Key

ADQIRGALZLZYBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1Cl)C(=O)N

Origin of Product

United States

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